4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine
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Overview
Description
4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that features a benzoxazine ring fused with a pyrrole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can be achieved through a multi-step process involving the Paal-Knorr Pyrrole Synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by the addition of a weak acid such as acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Paal-Knorr Pyrrole Synthesis for large-scale operations. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been reported to facilitate the rapid and efficient production of pyrrole derivatives .
Chemical Reactions Analysis
Types of Reactions
4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzoxazine ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole and benzoxazine rings can interact with biological receptors and enzymes. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolan-2-yl]aniline
- 2-Nitro-N,N-diethylaniline
- 2,6-Dimethyl-4-nitrophenol
Uniqueness
4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its combination of a benzoxazine ring with a pyrrole ring and a nitrophenyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4,4-diethyl-2-[1-(4-nitrophenyl)pyrrol-2-yl]-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C22H23N3O3/c1-3-22(4-2)18-8-5-6-9-19(18)23-21(28-22)20-10-7-15-24(20)16-11-13-17(14-12-16)25(26)27/h5-15,21,23H,3-4H2,1-2H3 |
InChI Key |
REWALISLSIOGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])CC |
Origin of Product |
United States |
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